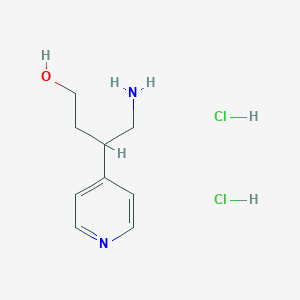

4-Amino-3-pyridin-4-ylbutan-1-ol;dihydrochloride

Description

4-Amino-3-pyridin-4-ylbutan-1-ol;dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of an amino group, a pyridine ring, and a butanol chain, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name |

4-amino-3-pyridin-4-ylbutan-1-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.2ClH/c10-7-9(3-6-12)8-1-4-11-5-2-8;;/h1-2,4-5,9,12H,3,6-7,10H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQXAUOFLAEARF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(CCO)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-pyridin-4-ylbutan-1-ol;dihydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 4-pyridinecarboxaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using hydrogenation or other reducing agents. The final step involves the conversion of the amine to the dihydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-pyridin-4-ylbutan-1-ol;dihydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The pyridine ring can be reduced to a piperidine ring under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-pyridinecarboxaldehyde or 4-pyridinecarboxylic acid.

Reduction: Formation of 4-amino-3-piperidin-4-ylbutan-1-ol.

Substitution: Formation of various substituted derivatives depending on the reagent used

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of 4-amino compounds, including 4-amino-3-pyridin-4-ylbutan-1-ol, exhibit antimicrobial properties. A study highlighted the potential of certain pyridine derivatives to inhibit Mycobacterium tuberculosis, a critical target for tuberculosis treatment. The compound's structure allows it to interact effectively with bacterial enzymes, making it a candidate for further development in antimicrobial therapies .

Neurological Applications

The compound has been investigated for its effects on neurological disorders. Its structural similarity to known neuroactive compounds suggests potential use in treating conditions such as Alzheimer's disease and other cognitive impairments. By modulating neurotransmitter systems, it may help alleviate symptoms associated with these disorders .

Synthesis Pathways

The synthesis of 4-amino-3-pyridin-4-ylbutan-1-ol involves several steps, often starting from simpler pyridine derivatives. The enzymatic reduction processes have been explored to create this compound efficiently, highlighting its role as an intermediate in synthesizing more complex molecules like nicotine .

Case Studies on Derivatives

Several studies have synthesized analogs of the compound to enhance its biological activity:

- Analog Development : Modifications at various positions on the pyridine ring have been shown to improve potency against specific targets while maintaining favorable pharmacokinetic properties .

Structure-Activity Relationship (SAR)

Understanding the SAR of 4-amino compounds is crucial for optimizing their efficacy. Research has demonstrated that subtle changes in the chemical structure can significantly impact biological activity, leading to the development of more effective drugs .

Clinical Implications

The clinical implications of this compound extend to its use in combination therapies for metabolic syndromes and other chronic conditions. Its ability to interact with multiple biological pathways makes it a versatile candidate for treating various ailments .

Data Tables

Mechanism of Action

The mechanism of action of 4-Amino-3-pyridin-4-ylbutan-1-ol;dihydrochloride involves its interaction with specific molecular targets. The amino group and pyridine ring allow it to bind to enzymes or receptors, potentially inhibiting their activity. This compound may also participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

4-Amino-3-pyridin-2-ylbutan-1-ol: Similar structure but with the pyridine ring at a different position.

4-Amino-3-pyridin-4-ylbutan-2-ol: Similar structure but with the hydroxyl group at a different position.

4-Amino-3-piperidin-4-ylbutan-1-ol: Similar structure but with a piperidine ring instead of a pyridine ring.

Uniqueness

4-Amino-3-pyridin-4-ylbutan-1-ol;dihydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted research and applications, particularly in the fields of medicinal chemistry and biochemical studies .

Biological Activity

4-Amino-3-pyridin-4-ylbutan-1-ol; dihydrochloride, also known by its CAS number 2361643-80-1, is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity involves exploring its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring and an amino group, which are critical for its biological interactions. The dihydrochloride form enhances its solubility and stability in aqueous environments, making it suitable for biological assays.

The biological activity of 4-Amino-3-pyridin-4-ylbutan-1-ol is primarily attributed to its ability to interact with various molecular targets. The amino group can participate in hydrogen bonding, facilitating interactions with enzymes and receptors involved in key biological pathways.

Anticancer Properties

Recent studies have indicated that compounds similar to 4-Amino-3-pyridin-4-ylbutan-1-ol exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects in various cancer cell lines, including hypopharyngeal tumor cells. These compounds often induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of signaling pathways associated with cell survival and death .

Neuroprotective Effects

Research suggests that compounds with similar structures may possess neuroprotective properties. They have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's . This inhibition can enhance cholinergic neurotransmission, potentially improving cognitive functions.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Studies on related pyridine derivatives have demonstrated effectiveness against various bacterial strains, indicating a possible role in developing new antimicrobial agents .

Case Studies

- Anticancer Activity : A study demonstrated that a derivative of 4-Amino-3-pyridin-4-ylbutan-1-ol exhibited IC50 values in the low micromolar range against FaDu hypopharyngeal tumor cells, showing enhanced cytotoxicity compared to traditional chemotherapeutics like bleomycin .

- Neuroprotection : In vitro assays revealed that similar compounds could significantly inhibit AChE activity, suggesting their potential use in treating Alzheimer's disease .

- Antimicrobial Efficacy : Research highlighted the effectiveness of pyridine derivatives against fungal strains such as Candida albicans and Aspergillus fumigatus, supporting their use as biocides .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 4-Amino-3-pyridin-4-ylbutan-1-ol dihydrochloride, and how are reaction conditions optimized?

- Methodology : Synthesis involves introducing pyridine and hydroxyl groups into a butane backbone via multi-step reactions. Key steps include:

- Solvent selection : Ethanol or methanol is used to enhance solubility and reaction efficiency.

- Condition control : Temperature (typically 50–80°C) and pH (adjusted to ~6–8) are optimized to minimize side reactions and maximize yield .

- Purification : Column chromatography or recrystallization ensures purity.

Q. How does the dihydrochloride form influence the compound’s solubility and stability in aqueous solutions?

- Mechanism : The dihydrochloride salt improves aqueous solubility by forming ionic interactions with water. Stability is enhanced through reduced hygroscopicity compared to the free base.

- Experimental validation : Solubility tests (e.g., shake-flask method) and stability studies under varying pH/temperature conditions confirm these properties .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Structural confirmation :

- NMR spectroscopy (¹H/¹³C) identifies functional groups (pyridine, amino, hydroxyl).

- Mass spectrometry (ESI-MS) verifies molecular weight (expected [M+H]⁺: ~215.1).

- Purity assessment :

- HPLC with UV detection (λ = 254 nm) quantifies impurities (<2% threshold).

- Elemental analysis validates C, H, N, Cl content .

Advanced Research Questions

Q. What experimental strategies elucidate the three-dimensional structure and hydrogen bonding interactions of this compound?

- Crystallographic analysis : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) reveals spatial arrangements.

- Key parameters : Hydrogen bonds between NH/OH groups and chloride ions stabilize the lattice .

- Computational modeling : Density Functional Theory (DFT) simulations predict intermolecular interactions, validated against experimental data .

Q. How can researchers validate the selective inhibition of specific kinases (e.g., Akt) by this compound, and what methods address contradictory activity data across studies?

- Kinase profiling :

- In vitro kinase assays (radioactive or ADP-Glo™) measure IC₅₀ values against Akt isoforms (Akt1, Akt2, Akt3) and off-target kinases (e.g., PKA, PKC).

- Resolving contradictions :

- Variable analysis : Compare assay conditions (ATP concentration, buffer pH) and cell lines (cancer vs. normal).

- Downstream validation : Western blotting for phosphorylation status of Akt substrates (e.g., GSK-3β) in cellular models .

Q. What methodologies guide the design of analogs to explore structure-activity relationships (SAR) for enhanced kinase inhibition?

- Analog synthesis :

- Functional group modifications : Replace pyridine with pyrimidine or alter amino/hydroxyl positions.

- Salt forms : Test trifluoroacetate or sulfate salts for improved bioavailability.

- Biological evaluation :

- High-throughput screening (HTS) in kinase panels identifies lead candidates.

- Molecular docking (AutoDock Vina) predicts binding modes to Akt’s active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.